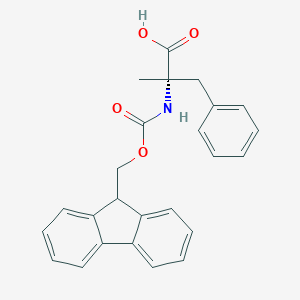

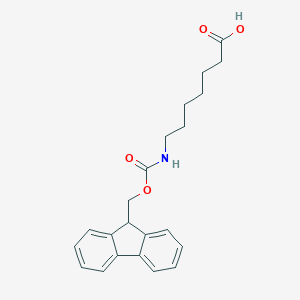

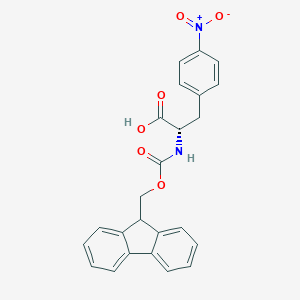

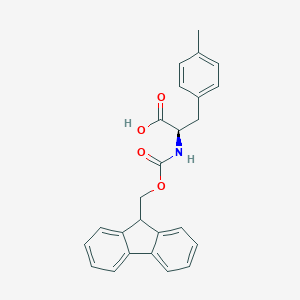

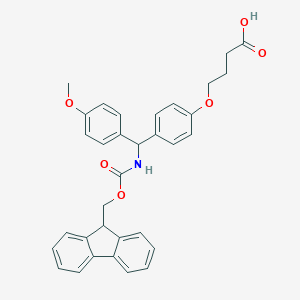

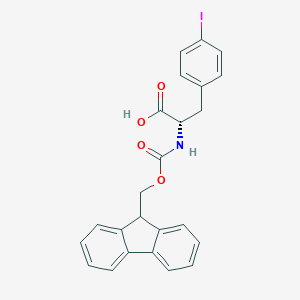

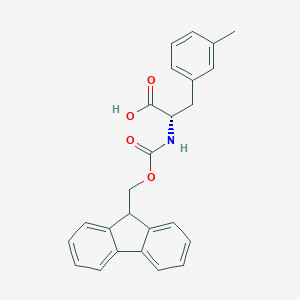

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C25H23NO4 . Detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.45 and its molecular formula is C25H23NO4 . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Hydrogel Formation and Self-Assembly

Fmoc-3-methyl-L-phenylalanine has been found to play a significant role in the formation of biofunctional hydrogel materials. These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biomedical Applications

Many short and ultra-short peptides, including Fmoc-3-methyl-L-phenylalanine, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . Due to its simplicity and capability to gel in physiological conditions, Fmoc-3-methyl-L-phenylalanine is one of the most studied peptide hydrogelators .

Tissue Engineering

The remarkable mechanical rigidity of the hydrogel formed by Fmoc-3-methyl-L-phenylalanine, the direct correlation between rheological properties and peptide concentration, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion led authors to suggest Fmoc-3-methyl-L-phenylalanine as a promising, tunable, and versatile scaffold for tissue engineering .

Antibacterial Properties

Fmoc-3-methyl-L-phenylalanine has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Agrochemical Applications

Fmoc-3-methyl-L-phenylalanine is used in the agrochemical field . However, the specific applications in this field are not detailed in the source.

Pharmaceutical Applications

In the pharmaceutical field, Fmoc-3-methyl-L-phenylalanine is used . The specific applications in this field are not detailed in the source.

Dyestuff Applications

Fmoc-3-methyl-L-phenylalanine is also used in the dyestuff field . The specific applications in this field are not detailed in the source.

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-3-methyl-L-phenylalanine, also known as Fmoc-Phe(3-Me)-OH, is primarily involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Mode of Action

The compound’s mode of action is based on its ability to self-assemble into supramolecular nanostructures under aqueous conditions . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways affected by Fmoc-3-methyl-L-phenylalanine involve the self-assembly of peptide derivatives. This process leads to the formation of supramolecular nanostructures and their three-dimensional networks . These structures are key to the fabrication of various biofunctional materials .

Result of Action

The result of Fmoc-3-methyl-L-phenylalanine’s action is the formation of biofunctional hydrogel materials . These materials are formed through the self-assembly of peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks . These structures have potential applications in various fields, including biomedical applications .

Action Environment

The action of Fmoc-3-methyl-L-phenylalanine is influenced by several environmental factors. For instance, the pH and buffer ions play a key role in the self-assembly of Fmoc-3-methyl-L-phenylalanine to gel formation . Additionally, physical and thermal stimuli can be used for solubilizing Fmoc-3-methyl-L-phenylalanine above the critical concentration to induce gel formation .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSSISZLAXRE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943488 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | |

CAS RN |

211637-74-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211637-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-3-methylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.